3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride
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Overview
Description
3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core and a piperazinyl group attached to an isoindoline moiety. It has been studied for its potential therapeutic applications, particularly in the treatment of blood disorders such as sickle cell disease and β-thalassemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline ring system.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperidine-2,6-dione Core: This step involves the cyclization of the intermediate to form the piperidine-2,6-dione core.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential to modulate biological pathways and protein interactions.
Industry: Its unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF). This dual action is beneficial in treating blood disorders by alleviating symptoms and improving patient outcomes .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, including:
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a methoxy group instead of a piperazinyl group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound features a different substitution pattern on the isoindoline ring.
Uniqueness
The uniqueness of 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate protein expression and induce HbF makes it particularly valuable in therapeutic applications .
Properties
Molecular Formula |
C17H22Cl2N4O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-(3-oxo-7-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H20N4O3.2ClH/c22-15-5-4-14(16(23)19-15)21-10-12-11(17(21)24)2-1-3-13(12)20-8-6-18-7-9-20;;/h1-3,14,18H,4-10H2,(H,19,22,23);2*1H |
InChI Key |
GPUNGMMMTYSEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4CCNCC4.Cl.Cl |
Origin of Product |
United States |
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